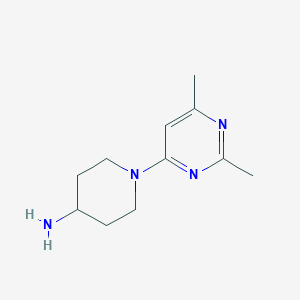

1-(2,6-Dimethylpyrimidin-4-yl)piperidin-4-amine

Description

Properties

IUPAC Name |

1-(2,6-dimethylpyrimidin-4-yl)piperidin-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N4/c1-8-7-11(14-9(2)13-8)15-5-3-10(12)4-6-15/h7,10H,3-6,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZVIPIYHPMSOHK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)C)N2CCC(CC2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(2,6-Dimethylpyrimidin-4-yl)piperidin-4-amine involves several steps. One common synthetic route includes the reaction of 2,6-dimethylpyrimidine with piperidine under specific conditions . The reaction typically requires a catalyst and is conducted at elevated temperatures to ensure the formation of the desired product. Industrial production methods often involve bulk manufacturing and custom synthesis to meet the demand for this compound .

Chemical Reactions Analysis

1-(2,6-Dimethylpyrimidin-4-yl)piperidin-4-amine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

1-(2,6-Dimethylpyrimidin-4-yl)piperidin-4-amine has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2,6-Dimethylpyrimidin-4-yl)piperidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Effects

Piperidin-4-amine derivatives vary significantly in substituent groups, which critically influence their physicochemical properties and biological activities. Below is a comparative analysis of key analogs:

Table 1: Structural Comparison of Piperidin-4-amine Derivatives

| Compound Name | Substituent | Molecular Formula | Molecular Weight | Key Features |

|---|---|---|---|---|

| 1-(2,6-Dimethylpyrimidin-4-yl)piperidin-4-amine | 2,6-Dimethylpyrimidin-4-yl | C₁₁H₁₈N₄ | 206.29 | Pyrimidine ring with electron-donating methyl groups |

| RB-005 (1-(4-octylphenethyl)piperidin-4-amine) | 4-Octylphenethyl | C₂₁H₃₆N₂ | 316.53 | Hydrophobic alkyl chain; phenethyl group |

| 1-(2,6-Dimethoxybenzyl)piperidin-4-amine diHCl | 2,6-Dimethoxybenzyl | C₁₄H₂₂N₂O₂·2HCl | 323.30 | Methoxy groups enhance polarity; salt form |

| 1-[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-amine | Pyrazolylsulfonyl | C₁₀H₁₇N₄O₂S | 257.33 | Sulfonyl group increases polarity |

| 4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine | Piperidin-1-yl at pyrimidin-2 | C₁₀H₁₇N₅ | 207.28 | Positional isomerism (1-yl vs. 4-yl) |

Key Observations :

Key Insights :

- RB-005 : Exhibits selective SphK1 inhibition (IC₅₀ = 3.6 µM), attributed to its phenethyl substituent stabilizing hydrophobic interactions with the enzyme’s active site . The target compound’s pyrimidine group may favor different kinase targets.

- Salt Forms : The dihydrochloride salt in improves aqueous solubility, a critical factor for drug bioavailability .

Reactivity and Metabolic Stability

- Oxidative Stability: demonstrates that substituents like chlorophenylmethyl in 1-[(4-chlorophenyl)methyl]piperidin-4-amine undergo permanganate oxidation to yield chlorobenzene and amino acid derivatives . The target compound’s dimethylpyrimidine group may resist oxidation, enhancing metabolic stability.

Biological Activity

1-(2,6-Dimethylpyrimidin-4-yl)piperidin-4-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications based on existing research findings.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a 2,6-dimethylpyrimidine moiety. Its molecular formula is , with a molecular weight of approximately 207.27 g/mol. The structural uniqueness of this compound contributes to its varied biological activities.

Antimicrobial Activity

Research indicates that 1-(2,6-Dimethylpyrimidin-4-yl)piperidin-4-amine exhibits antimicrobial properties . It has been evaluated against various bacterial strains, showing promising results in inhibiting growth. For instance, studies have reported that compounds with similar piperidine and pyrimidine structures can effectively combat both Gram-positive and Gram-negative bacteria .

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 μg/mL |

| Escherichia coli | 64 μg/mL |

| Pseudomonas aeruginosa | 128 μg/mL |

Antiproliferative Effects

The compound has also been studied for its antiproliferative effects against various cancer cell lines. In vitro studies demonstrate that it can inhibit cell proliferation, suggesting potential as an anticancer agent. The mechanism may involve the modulation of specific signaling pathways associated with cell growth and apoptosis.

Antiviral Activity

1-(2,6-Dimethylpyrimidin-4-yl)piperidin-4-amine has been identified as a potential antiviral agent , particularly against HIV. Research shows that similar compounds can act as non-nucleoside reverse transcriptase inhibitors (NNRTIs), displaying significant activity at nanomolar concentrations against HIV strains .

The mechanism of action for 1-(2,6-Dimethylpyrimidin-4-yl)piperidin-4-amine involves interaction with specific molecular targets within cells:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or viral replication.

- Receptor Modulation : It could bind to receptors associated with cellular signaling pathways, altering downstream effects related to growth and apoptosis.

- Biofilm Disruption : Some studies suggest that it may disrupt biofilms formed by pathogenic bacteria, enhancing the efficacy of other antimicrobial agents .

Case Studies

Several case studies have highlighted the efficacy of compounds structurally related to 1-(2,6-Dimethylpyrimidin-4-yl)piperidin-4-amine:

- A study published in Journal of Medicinal Chemistry demonstrated that derivatives of piperidine-pyrimidine hybrids showed improved activity against resistant bacterial strains compared to traditional antibiotics.

- Another investigation focused on the compound's role in inhibiting HIV replication in vitro, reporting EC50 values significantly lower than those of established NNRTIs like nevirapine .

Future Directions

Given the promising biological activities observed, further research is warranted to explore:

- Structure-Activity Relationships (SAR) : Understanding how modifications to the chemical structure affect biological activity.

- In Vivo Studies : Evaluating the pharmacokinetics and therapeutic efficacy in animal models.

- Combination Therapies : Investigating the potential for synergistic effects when used alongside existing antimicrobial or antiviral drugs.

Q & A

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Methodology : Safety Data Sheets (SDS) recommend PPE (gloves, goggles) due to amine reactivity. Storage in airtight containers under nitrogen prevents oxidation. Spill management involves neutralization with dilute acetic acid, followed by adsorption (vermiculite). Toxicity screening (e.g., Ames test) ensures compliance with laboratory safety standards .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.